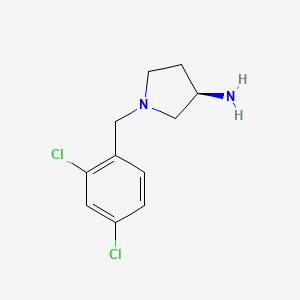
5-(3-fluoro-4-hydroxyphenyl)-1-methyl-1H-pyrrole-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-fluoro-4-hydroxyphenyl)-1-methyl-1H-pyrrole-2-carbonitrile is an organic compound characterized by the presence of a fluorine atom, a hydroxyl group, and a nitrile group attached to a pyrrole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-fluoro-4-hydroxyphenyl)-1-methyl-1H-pyrrole-2-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-hydroxybenzaldehyde and 1-methyl-1H-pyrrole-2-carbonitrile.
Condensation Reaction: The key step involves a condensation reaction between 3-fluoro-4-hydroxybenzaldehyde and 1-methyl-1H-pyrrole-2-carbonitrile in the presence of a suitable catalyst, such as piperidine, under reflux conditions.
Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and minimize production costs.
化学反応の分析
Types of Reactions
5-(3-fluoro-4-hydroxyphenyl)-1-methyl-1H-pyrrole-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The nitrile group can be reduced to form an amine derivative.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common nucleophiles include sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt).
Major Products
Oxidation: Formation of 3-fluoro-4-oxophenyl derivatives.
Reduction: Formation of 5-(3-fluoro-4-hydroxyphenyl)-1-methyl-1H-pyrrole-2-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
5-(3-fluoro-4-hydroxyphenyl)-1-methyl-1H-pyrrole-2-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: It is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis:
作用機序
The mechanism of action of 5-(3-fluoro-4-hydroxyphenyl)-1-methyl-1H-pyrrole-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and hydroxyl group play crucial roles in binding to the active site of the target molecule, thereby modulating its activity. The nitrile group may also participate in hydrogen bonding or other interactions that stabilize the compound-target complex.
類似化合物との比較
Similar Compounds
3-fluoro-4-hydroxyphenylboronic acid: Similar in structure but contains a boronic acid group instead of a pyrrole ring.
3-fluoro-4-hydroxyphenylacetic acid: Contains an acetic acid group instead of a pyrrole ring and nitrile group.
3-fluoro-4-hydroxy-5-methoxybenzaldehyde: Contains a methoxy group and an aldehyde group instead of a pyrrole ring and nitrile group.
Uniqueness
5-(3-fluoro-4-hydroxyphenyl)-1-methyl-1H-pyrrole-2-carbonitrile is unique due to the combination of its fluorine atom, hydroxyl group, and nitrile group attached to a pyrrole ring
特性
分子式 |
C12H9FN2O |
|---|---|
分子量 |
216.21 g/mol |
IUPAC名 |
5-(3-fluoro-4-hydroxyphenyl)-1-methylpyrrole-2-carbonitrile |
InChI |
InChI=1S/C12H9FN2O/c1-15-9(7-14)3-4-11(15)8-2-5-12(16)10(13)6-8/h2-6,16H,1H3 |
InChIキー |
RDPOPDPPURGNLZ-UHFFFAOYSA-N |
正規SMILES |
CN1C(=CC=C1C2=CC(=C(C=C2)O)F)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


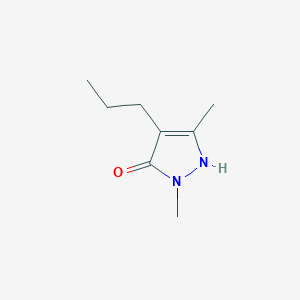

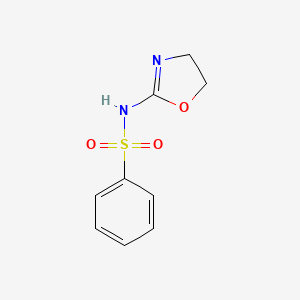

![2-phenyl-1,2-dihydrocyclopenta[c]pyrazol-3(6H)-one](/img/structure/B12864264.png)
![N-[1-Benzhydryl-3-(1,1-difluoro-2-hydroxy-ethyl)azetidin-3-yl]-2-methyl-propane-2-sulfinamide](/img/structure/B12864269.png)
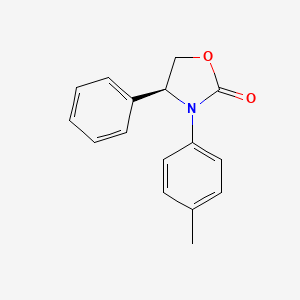
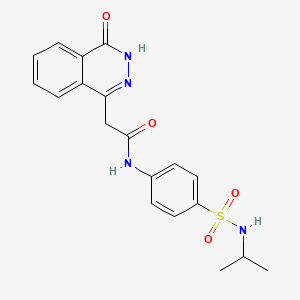
![4-((Trifluoromethyl)thio)benzo[d]oxazol-2-amine](/img/structure/B12864274.png)
![3-Methoxy-4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine](/img/structure/B12864283.png)

